![molecular formula C21H21NO3 B2912123 9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946293-44-3](/img/structure/B2912123.png)
9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a compound known for its unique molecular structure which combines elements of chromene, oxazine, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step reactions starting from readily available organic compounds. Key steps may include the formation of intermediate compounds through reactions such as cyclization, methylation, and phenylation. Specific reagents and catalysts are used to achieve the desired transformations under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis or batch processing may be employed, with stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where it loses electrons, often facilitated by oxidizing agents.
Reduction: : Reduction reactions may involve gaining electrons, typically with reducing agents like hydrogen gas or hydrides.
Substitution: : Various substitution reactions can occur where atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: : Halogenation reactions may involve reagents like bromine or chlorine under specific conditions.
Major Products
The products formed depend on the type of reaction:
Oxidation: : May yield ketones or carboxylic acids.
Reduction: : Could produce alcohols or amines.
Substitution: : Diverse products based on the substituents introduced.
科学的研究の応用
Chemistry
In chemistry, 9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is explored for its potential as a building block in organic synthesis, enabling the creation of complex molecules.
Biology
Biologically, it might serve as a probe for studying enzymatic reactions or interactions within cells due to its unique structure.
Medicine
Medically, the compound may hold promise as a drug candidate, particularly in areas like anti-inflammatory or anticancer research, owing to its potential bioactivity.
Industry
Industrial applications could include its use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The exact mechanism of action depends on the context of its use. Generally, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction could occur through binding to active sites or altering the conformation of target molecules.
類似化合物との比較
Similar compounds might include other chromene derivatives or oxazine-based structures. Compared to these, 9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is unique due to its specific substitution pattern and the resulting properties.
List of Similar Compounds
9-methyl-3-phenylchromeno[8,7-e][1,3]oxazin-4(8H)-one
2-isopropyl-3-phenylchromeno[8,7-e][1,3]oxazin-4(8H)-one
2-methyl-9-phenylchromeno[8,7-e][1,3]oxazin-4(8H)-one
特性
IUPAC Name |
2-methyl-3-phenyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)22-11-17-18(24-12-22)10-9-16-20(23)19(14(3)25-21(16)17)15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHPQTDEWOQDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-DIFLUOROPHENYL)-2-{N-[(4-FLUOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDE](/img/structure/B2912040.png)
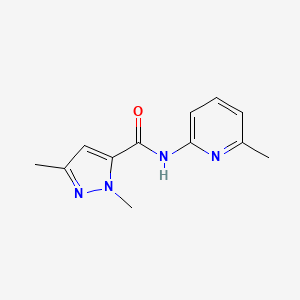
![3,4-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2912042.png)
![(E)-N-[3-(Cyclopropylamino)-3-oxopropyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2912044.png)
![(4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2912046.png)
![4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide](/img/structure/B2912047.png)
![N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2912049.png)
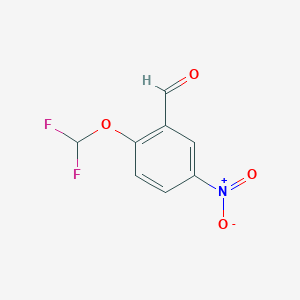
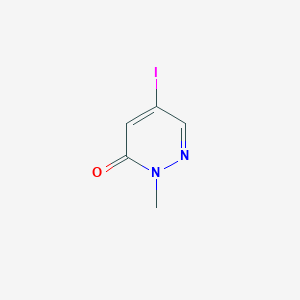
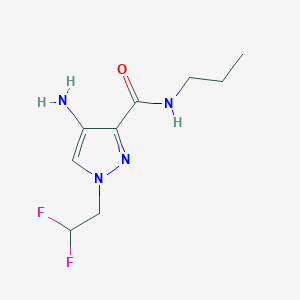
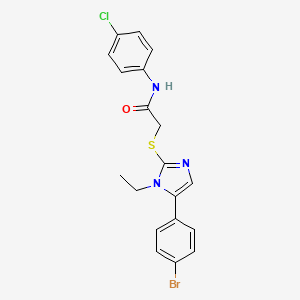
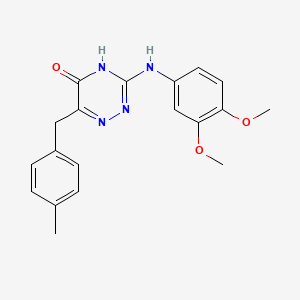
![2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2912062.png)
![methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate](/img/structure/B2912063.png)
